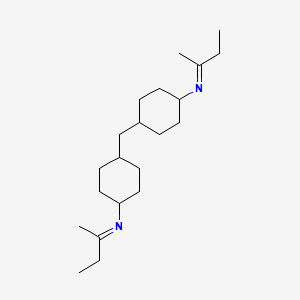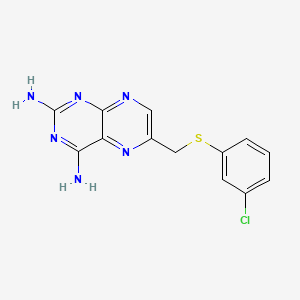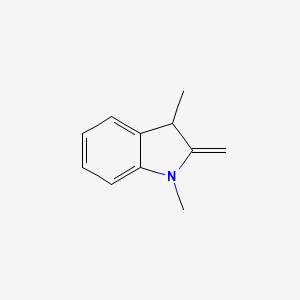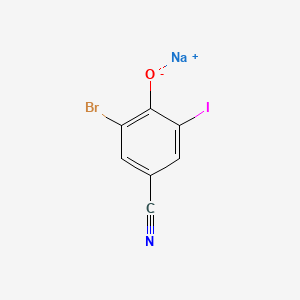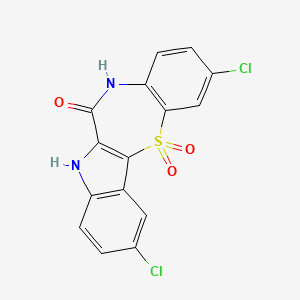
Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate is a chemical compound with the molecular formula C29H18N4O3. It is known for its unique structure, which includes two isocyanate groups attached to a urea backbone that is further connected to phenylene groups. This compound is primarily used in the production of polymers and has significant applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate typically involves the reaction of urea with p-phenylenemethylene-p-phenylene diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally requires a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Applications De Recherche Scientifique
Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate linkages. The molecular targets include various functional groups in polymers and biological molecules, facilitating cross-linking and stabilization.
Comparaison Avec Des Composés Similaires
Methylenediphenyl diisocyanate: Similar in structure but lacks the urea backbone.
Toluene diisocyanate: Contains isocyanate groups attached to a toluene ring.
Hexamethylene diisocyanate: Features a linear aliphatic chain instead of aromatic rings.
Uniqueness: Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate is unique due to its urea backbone, which imparts distinct reactivity and properties compared to other diisocyanates. This structure allows for the formation of more stable and versatile polymers, making it valuable in various applications.
Propriétés
Numéro CAS |
93805-48-2 |
|---|---|
Formule moléculaire |
C29H14N4O3 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
1,3-bis(7-isocyanato-3-tetracyclo[7.2.2.02,8.04,6]trideca-1,3,6,8,10,12-hexaenyl)urea |
InChI |
InChI=1S/C29H14N4O3/c34-11-30-25-17-9-19(17)27(23-15-5-1-13(2-6-15)21(23)25)32-29(36)33-28-20-10-18(20)26(31-12-35)22-14-3-7-16(8-4-14)24(22)28/h1-8H,9-10H2,(H2,32,33,36) |
Clé InChI |
RQWPYELAOIARQE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C4C=CC(=C3C(=C21)N=C=O)C=C4)NC(=O)NC5=C6CC6=C(C7=C8C=CC(=C75)C=C8)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


